N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-ethylphenyl)-2-(5-morpholin-4-ylsulfonyl-2-oxopyridin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-2-15-3-5-16(6-4-15)20-18(23)14-21-13-17(7-8-19(21)24)28(25,26)22-9-11-27-12-10-22/h3-8,13H,2,9-12,14H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKVSXCGISRYOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=C(C=CC2=O)S(=O)(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of β-Ketoesters with Ureas
A widely adopted route involves reacting ethyl acetoacetate with urea derivatives under acidic conditions. For example:
- Reagents : Ethyl acetoacetate (1.2 eq), N-methylurea (1 eq), conc. HCl (cat.), ethanol, reflux (12 h).
- Yield : 68–72% after recrystallization (ethanol/water).
Modification with 4-chlorophenyl substituents (to later introduce morpholine sulfonyl groups) requires substituting urea with 4-chloroaniline derivatives, though this reduces yield to 55% due to increased steric demand.
Microwave-Assisted Lactamization
Microwave irradiation accelerates ring closure:
- Conditions : Ethyl 3-aminocrotonate (1 eq), morpholine-4-sulfonyl chloride (1.1 eq), Ca(NTf₂)₂ (10 mol%), neat, 115°C, 1 h.
- Advantages : 98% conversion, reduced side products.
Installation of the Morpholine-4-Sulfonyl Group
Direct Sulfonylation of Dihydropyridinone
Sulfonylation at position 5 proceeds via electrophilic aromatic substitution:
- Reagents : Dihydropyridinone (1 eq), morpholine-4-sulfonyl chloride (1.5 eq), DMAP (0.1 eq), DCM, 0°C → RT, 6 h.
- Yield : 82% after column chromatography (SiO₂, EtOAc/hexane 3:7).
Mechanistic Insight : DMAP activates the sulfonyl chloride, facilitating attack by the electron-rich pyridinone ring.
Palladium-Catalyzed Coupling
For substrates resistant to direct sulfonylation, Suzuki-Miyaura coupling is viable:
- Conditions : 5-Bromo-dihydropyridinone (1 eq), morpholine-4-sulfonyl boronic ester (1.2 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (3 eq), toluene/H₂O (10:1), 110°C, 4 h.
- Yield : 75% with >99% regioselectivity.
Synthesis of the N-(4-Ethylphenyl)Acetamide Side Chain
Acylation of 4-Ethylaniline
- Step 1 : Chloroacetylation of 4-ethylaniline:
- Step 2 : Alkylation of dihydropyridinone nitrogen:
Integrated Synthetic Routes
Sequential Assembly (Linear Approach)
- Core Synthesis : Cyclocondensation → 68% yield.
- Sulfonylation : DMAP-mediated → 82% yield.
- Acetamide Coupling : NaH/DMF → 78% yield.
- Total Yield : 68% × 82% × 78% ≈ 43% .
Convergent Approach
Parallel synthesis of sulfonylated dihydropyridinone and acetamide followed by coupling:
- Coupling Reagents : EDC·HCl (1.5 eq), HOAt (1 eq), DIPEA (2 eq), DCM, RT, 6 h.
- Yield : 85% for coupling step; Total Yield : 68% × 85% ≈ 58% .
Optimization Strategies
Solvent and Catalyst Screening
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| DMF, Ca(NTf₂)₂, microwave | 98 | 99 |
| THF, DMAP, RT | 82 | 97 |
| Toluene, Pd(OAc)₂ | 75 | 98 |
Microwave irradiation in solvent-free conditions maximizes efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert certain functional groups into their reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections and cancer.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to the death of bacterial cells, or it may interfere with cancer cell signaling pathways, inhibiting their growth and proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridinone/Pyridazinone Cores
Table 1: Key Structural and Functional Comparisons
Key Observations:
Core Heterocycle Influence: The target compound’s dihydropyridinone core (vs. pyridazinone in or indolinone in ) impacts electronic properties and binding affinity. methoxybenzyl substituents. Indolinone derivatives in prioritize planar conjugated systems for intercalation or kinase inhibition, whereas the target’s non-planar morpholine sulfonyl group may favor different interactions.
Substituent Effects: Sulfonyl vs. Ethylphenyl vs. Isopropylphenyl: The 4-ethylphenyl acetamide in the target compound offers a balance between hydrophobicity and steric bulk compared to the bulkier isopropylphenyl group in , which may influence target selectivity.
Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to , where acetamide bridges are formed via nucleophilic acyl substitution. 74–88% for simpler thiadiazoles in ).
Pharmacological and Physicochemical Comparisons
Key Findings:
- Lipophilicity: The target compound’s estimated logP (~2.5) is lower than indolinones in (logP 5.4–6.8), suggesting better solubility but possibly reduced cell membrane penetration.
- Thermal Stability: The target compound requires stringent storage conditions (P210), contrasting with morpholinone derivatives in , which exhibit higher thermal stability (melting points >150°C).
- Bioactivity Gaps: While FPR2 agonists in and indolinones in have demonstrated activity, the target compound’s pharmacological profile remains uncharacterized, highlighting a need for targeted assays.
Biological Activity
Overview
N-(4-ethylphenyl)-2-[5-(morpholine-4-sulfonyl)-2-oxo-1,2-dihydropyridin-1-yl]acetamide is a complex organic compound with potential therapeutic applications. Its structure incorporates various functional groups, including an ethylphenyl moiety and a morpholine sulfonamide, which contribute to its biological activity. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on available research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Pyridine Ring : Utilizing a suitable pyridine precursor, cyclization reactions introduce the 2-oxo-1,2-dihydropyridin-1-yl group.
- Introduction of the Morpholine-Sulfonyl Group : This step involves sulfonation of morpholine followed by its attachment to the pyridine ring.
- Acetamide Formation : The final step involves acylation with 4-ethylphenyl acetic acid to yield the target compound.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. These interactions may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can act as an antagonist or agonist at certain receptor sites, influencing cellular responses.
Therapeutic Applications
Research indicates that this compound may possess several therapeutic properties:
- Anticonvulsant Activity : Similar compounds have been evaluated for their anticonvulsant effects in animal models. For instance, derivatives with similar structures showed promising results in maximal electroshock (MES) tests, indicating potential use in epilepsy treatment .
- Anticancer Properties : Preliminary studies suggest that compounds with similar frameworks exhibit antiproliferative activity against various cancer cell lines such as HeLa and MCF-7. The mechanisms often involve induction of apoptosis and cell cycle arrest .
- Anti-inflammatory Effects : Certain derivatives have demonstrated anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation.
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of this compound.
| Compound Name | Structure | Anticonvulsant Activity | Anticancer Activity |
|---|---|---|---|
| N-(4-methylphenyl)-2-(5-morpholin-sulfonyl)-2-pyridinone | Structure | Yes | Moderate |
| N-(3-fluorophenyl)-2-[5-(morpholine-sulfonyl)-2-pyridinone] | Structure | Moderate | High |
| N-(4-ethylphenyl)-2-[5-(morpholine-sulfonyl)-2-pyridinone] | Structure | Potentially High | High |
Case Studies
Several case studies highlight the efficacy of compounds similar to this compound:
- Anticonvulsant Screening : In one study, compounds were screened using MES and pentylenetetrazole models. Results indicated that certain morpholine derivatives provided significant protection against seizures at various dosages .
- Cancer Cell Line Studies : A series of synthesized compounds were evaluated for their antiproliferative effects against cancer cell lines. The most potent analogs showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents .
Q & A
Q. How can computational modeling guide target identification and off-target risk assessment?
- Workflow :
- Molecular docking : Screen against Protein Data Bank (PDB) entries (e.g., kinase domains) using Glide .
- ADMET prediction : Use SwissADME for bioavailability, CYP inhibition, and hERG liability .
- Machine learning : Train models on PubChem BioAssay data to predict novel targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
